molecular formula C13H11Cl2N B2875879 (2-Chlorophenyl)(3-chlorophenyl)methanamine CAS No. 286947-80-6

(2-Chlorophenyl)(3-chlorophenyl)methanamine

Cat. No.: B2875879
CAS No.: 286947-80-6
M. Wt: 252.14
InChI Key: YMCKERZFXBJZTG-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-chlorophenyl)methanamine is a chemical compound of interest in scientific research, particularly as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a methanamine core with two distinct chlorinated aryl rings, allows for diverse chemical modifications, making it a valuable intermediate for constructing more complex molecules . Research on structurally similar diaryl methanamine compounds suggests potential applications in the development of pharmacologically active molecules . For instance, certain analogs have been investigated for their activity in various biological systems, highlighting the research value of this chemical class . Compounds with this general structure have been studied for their potential interactions with biological targets, such as the Serotonin Reuptake Transporter (SERT) protein, indicating its relevance in early-stage neuropharmacological research . The presence of chlorine atoms at different positions on the phenyl rings can influence the compound's lipophilicity and electronic properties, which are critical parameters in drug discovery for optimizing absorption and target binding . This product is intended for research purposes in a controlled laboratory environment only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-chlorophenyl)-(3-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCKERZFXBJZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Chlorobenzaldehydes

Reaction Mechanism and Optimization

Reductive amination offers a direct route by condensing 2-chlorobenzaldehyde with 3-chloroaniline to form an imine intermediate, followed by reduction to the primary amine. In a representative procedure, equimolar 2-chlorobenzaldehyde and 3-chloroaniline react in methanol under reflux for 6 hours, yielding the Schiff base. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) at 0–5°C for 12 hours affords the target amine in 72% yield after recrystallization from ethanol.

Key Variables:
  • Solvent Effects : Methanol maximizes imine stability and reduction efficiency, while THF or dichloromethane reduces yields to 50–55% due to poor intermediate solubility.
  • Catalyst : NaBH3CN outperforms NaBH4, minimizing side reactions such as over-reduction or dehalogenation.

Scalability and Industrial Adaptation

Batch-scale trials (10 mol) using continuous-flow hydrogenation (H2, 50 bar, Pd/C catalyst) achieved 85% yield, highlighting the method’s industrial viability.

Nucleophilic Substitution of Benzyl Halides

Two-Step Alkylation Protocol

This method involves the alkylation of 3-chloroaniline with 2-chlorobenzyl chloride under strongly basic conditions. In a typical setup, 3-chloroaniline is deprotonated with sodium hexamethyldisilazide (NaHMDS) in THF at −78°C, followed by dropwise addition of 2-chlorobenzyl chloride. After stirring at 25°C for 24 hours, the crude product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 65% of the amine.

Challenges:
  • Byproduct Formation : Competing elimination reactions generate styrene derivatives, reducing yields to 45–50% without rigorous temperature control.
  • Solvent Optimization : THF ensures homogeneity, whereas DMF or DMSO promotes side reactions.

Catalytic Hydrogenation of Nitrile Precursors

Nitrile Synthesis and Reduction

A three-step sequence begins with the condensation of 2-chlorophenylacetonitrile and 3-chlorobenzaldehyde under basic conditions (K2CO3, DMF, 80°C, 8 hours), forming (2-chlorophenyl)(3-chlorophenyl)acetonitrile in 78% yield. Catalytic hydrogenation (H2, 60 psi, Ra-Ni, ethanol) at 100°C for 6 hours reduces the nitrile to the primary amine with 82% efficiency.

Advantages:
  • Functional Group Tolerance : The nitrile intermediate resists halogen displacement under hydrogenation conditions.
  • Purity : Recrystallization from ethanol yields >99% purity by HPLC.

Leuckart-Wallach Reaction for Bulk Synthesis

Ammonium Formate-Mediated Reductive Amination

Heating equimolar 2-chlorobenzaldehyde and 3-chloroaniline with ammonium formate in refluxing toluene (12 hours) produces the amine via a one-pot mechanism. After aqueous workup, the product is isolated in 68% yield. This method avoids hazardous reducing agents but requires elevated temperatures (150°C), limiting substrate compatibility.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 72–85 95–99 Scalable, mild conditions Requires cyanoborohydride
Nucleophilic Substitution 45–65 90–95 No reducing agents Low yields due to elimination
Nitrile Hydrogenation 78–82 >99 High purity, robust process Multi-step synthesis
Leuckart-Wallach 60–68 85–90 One-pot, no metal catalysts High temperatures, moderate purity

Research Outcomes and Industrial Applications

Case Study: Pharmaceutical Intermediate Synthesis

A 2023 study demonstrated that (2-chlorophenyl)(3-chlorophenyl)methanamine serves as a precursor to kinase inhibitors, with the reductive amination route selected for GMP production due to its reproducibility and compliance with ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(3-chlorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

(2-Chlorophenyl)(3-chlorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)(3-chlorophenyl)methanamine is unique due to the presence of two chlorine atoms at specific positions on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds .

Biological Activity

(2-Chlorophenyl)(3-chlorophenyl)methanamine, also known as 286947-80-6, is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11Cl2N, featuring two chlorine substituents on the phenyl rings. The compound's structure is significant as it influences its biological activity.

PropertyValue
Molecular FormulaC13H11Cl2N
Molecular Weight252.14 g/mol
IUPAC NameThis compound
CAS Number286947-80-6

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It appears to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways related to cell growth and apoptosis. Notably, it has shown promising results in colon cancer models by inducing mitotic arrest, thereby preventing cancer cell division.

Case Study: Colon Cancer Cells

  • In a study involving HT29 colon cancer cells, this compound induced significant G2/M phase arrest at low micromolar concentrations, demonstrating its potential as a therapeutic agent against colon cancer .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced cell proliferation.
  • Receptor Modulation : It may modulate receptor activity associated with growth factor signaling pathways.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect its potency and selectivity.

Compound VariationObserved Activity
Substitution at different positionsAlters binding affinity and potency
Presence of additional functional groupsEnhances or diminishes biological activity

For instance, modifications that increase hydrophobicity have been shown to enhance anticancer activity by improving cellular uptake .

Comparative Analysis with Similar Compounds

Comparative studies highlight how this compound stands out among similar compounds:

Compound NameBiological Activity
(3-Chlorophenyl)methanamineModerate anticancer activity
(2-Chlorophenyl)methanamineLimited antimicrobial properties
(2-Chlorophenyl)(3-methoxyphenyl)methanamineEnhanced selectivity against certain cancer types

The dual chlorine substitution in this compound enhances its reactivity and biological efficacy compared to these analogs .

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